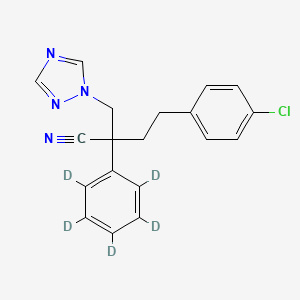
Fenbuconazole (phenyl D5)
Descripción general
Descripción
Fenbuconazole, also known as RH 7592 , is a triazole fungicide . It exhibits systemic , protectant , and curative actions. Its low aqueous solubility makes it soluble in various organic solvents, and it is non-volatile . Depending on local conditions, fenbuconazole can persist in both soil and water systems. Notably, it is not expected to leach to groundwater due to its physico-chemical properties .
Molecular Structure Analysis
Fenbuconazole is a chiral molecule , existing as a racemate of the R- and S-forms. Its chemical formula is C₁₉H₁₇ClN₄ , and the canonical SMILES representation is: C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N .
Aplicaciones Científicas De Investigación
Environmental Behavior and Degradation
Enantioselective Transformation and Degradation in Soils Fenbuconazole, with its chiral center, exhibits enantioselective degradation in soil, showing a preference for the degradation of (-)-fenbuconazole over its (+) enantiomer. This stereoselective behavior extends to its metabolites, RH-9129 and RH-9130, with varying patterns of concentration across different soil types. The study provides the first experimental evidence on the stereoselective degradation of fenbuconazole and its metabolites, contributing to a better understanding of its environmental fate (Li et al., 2012).
Impact on Non-Target Species
Developmental Toxicity in Zebrafish Embryos Exposure to Fenbuconazole at concentrations as low as 500 ng/L can significantly impact the development of zebrafish embryos, causing pericardial edema, spine curvature, disturbed cardiac function, and shortened lower jaw. This highlights the fungicide's potential toxicity to aquatic life, necessitating careful consideration in its application to minimize environmental impact (Wu et al., 2018).
Isomerization and Chemical Analysis
Isomerization Under UV-visible Irradiation Fenbuconazole undergoes isomerization when exposed to UV-visible light, creating various isomeric structures with potentially higher toxicities than the parent compound. This phenomenon raises concerns about the stability and safety of fenbuconazole residues on treated crops, especially those exposed to sunlight (Lassalle et al., 2015).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJADAKIFFEKQ-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501044315 | |
| Record name | 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenbuconazole (phenyl D5) | |
CAS RN |
1398066-06-2 | |
| Record name | 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




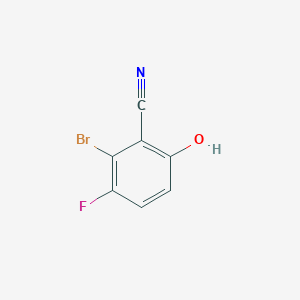



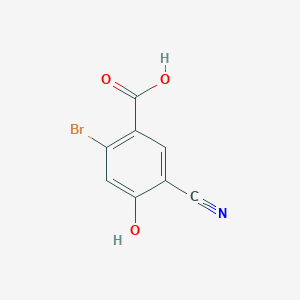
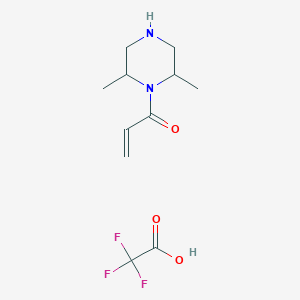
![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)



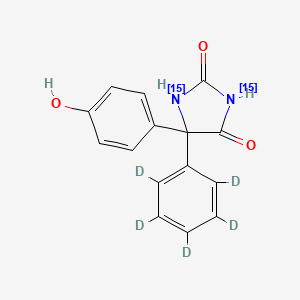
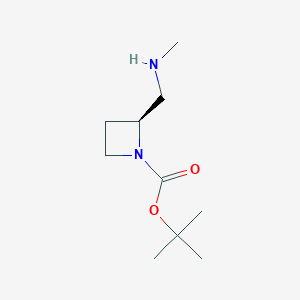
![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)